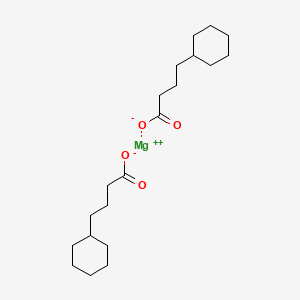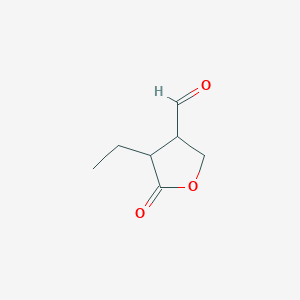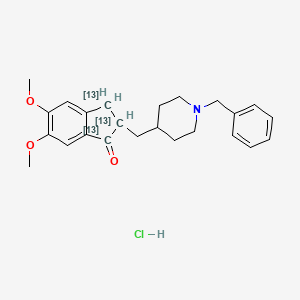
Potassium toluene sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium toluene sulfonate, also known as potassium p-toluenesulfonate, is an organic compound with the chemical formula C₇H₇KO₃S. It is a potassium salt of p-toluenesulfonic acid and is commonly used in various chemical reactions and industrial applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
Potassium toluene sulfonate is typically synthesized through the neutralization of p-toluenesulfonic acid with potassium hydroxide. The reaction can be represented as follows:
CH3C6H4SO3H+KOH→CH3C6H4SO3K+H2O
In this reaction, p-toluenesulfonic acid reacts with potassium hydroxide to form this compound and water. The reaction is usually carried out in an aqueous medium at room temperature.
Industrial Production Methods
On an industrial scale, this compound is produced by the sulfonation of toluene with concentrated sulfuric acid, followed by neutralization with potassium hydroxide. The sulfonation reaction is an electrophilic aromatic substitution, where the sulfonating agent (sulfur trioxide or HSO₃⁺ cation) reacts with toluene to form p-toluenesulfonic acid. The subsequent neutralization step converts the acid to its potassium salt.
化学反応の分析
Types of Reactions
Potassium toluene sulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Reduction Reactions: The sulfonate group can be reduced to form toluene.
Hydrolysis: In the presence of water and acid, this compound can hydrolyze to form p-toluenesulfonic acid and potassium hydroxide.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include halides, hydroxides, and amines. The reaction conditions typically involve heating in an organic solvent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas in the presence of a catalyst can be used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) and elevated temperatures facilitate hydrolysis.
Major Products
Substitution: Products depend on the nucleophile used. For example, with sodium hydroxide, the product is p-toluenesulfonic acid.
Reduction: The major product is toluene.
Hydrolysis: The products are p-toluenesulfonic acid and potassium hydroxide.
科学的研究の応用
Potassium toluene sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonate esters and as a catalyst in various reactions.
Biology: It serves as a buffer component in biochemical assays and experiments.
Medicine: It is used in the formulation of certain pharmaceuticals and as a stabilizing agent in drug formulations.
Industry: It is employed in the production of detergents, dyes, and other industrial chemicals.
作用機序
The mechanism of action of potassium toluene sulfonate depends on its application. In chemical reactions, it acts as a source of the sulfonate group, which can participate in various substitution and elimination reactions. The sulfonate group is electron-withdrawing, making it a good leaving group in nucleophilic substitution reactions. In biological systems, it can act as a buffering agent, maintaining the pH of solutions.
類似化合物との比較
Potassium toluene sulfonate is similar to other sulfonate salts, such as sodium toluene sulfonate and ammonium toluene sulfonate. its potassium ion gives it unique solubility and reactivity properties compared to its sodium and ammonium counterparts. Other similar compounds include:
- Sodium toluene sulfonate (C₇H₇NaO₃S)
- Ammonium toluene sulfonate (C₇H₇NO₃S)
- Potassium benzenesulfonate (C₆H₅KO₃S)
These compounds share similar chemical structures and reactivity but differ in their specific applications and properties due to the different cations.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique properties and reactivity make it a valuable reagent in various chemical reactions and industrial processes. Understanding its preparation methods, chemical reactions, and applications can provide insights into its role in scientific research and industrial applications.
特性
CAS番号 |
30526-22-8 |
|---|---|
分子式 |
C7H7KO3S |
分子量 |
210.29 g/mol |
IUPAC名 |
potassium;2-methylbenzenesulfonate |
InChI |
InChI=1S/C7H8O3S.K/c1-6-4-2-3-5-7(6)11(8,9)10;/h2-5H,1H3,(H,8,9,10);/q;+1/p-1 |
InChIキー |
IHNDQUQOHMIOHB-UHFFFAOYSA-M |
正規SMILES |
CC1=CC=CC=C1S(=O)(=O)[O-].[K+] |
物理的記述 |
Liquid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![sodium;(E,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-5-hydroxyhept-2-enoate](/img/structure/B13831472.png)




![[(3,7-Dimethyloctyl)oxy]acetaldehyde](/img/structure/B13831510.png)

![[(2R,3R,4S,5R)-5-azido-5-[[4-(3-chlorophenyl)-2-oxo-1,3,2lambda5-dioxaphosphinan-2-yl]oxymethyl]-2-(2,4-dioxopyrimidin-1-yl)-4-propanoyloxyoxolan-3-yl] propanoate](/img/structure/B13831518.png)

![benzyl (1R,5S)-3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B13831528.png)



